Hederacolchiside A1

Leukemia Cytotoxicity Apoptosis

Hederacolchiside A1 (CAS 106577-39-3) is the only oleanane-type saponin with a quantifiable melanin-binding affinity (Kd=2.7 mM) that drives a unique inverse correlation between cellular melanin content and IC50, a property entirely absent in β-hederin. This functional selectivity gradient preferentially targets highly pigmented melanoma cells, making it mandatory for melanin-targeted therapeutic programs. With well-characterized PI3K/Akt/mTOR pathway modulation and validated in vivo efficacy (MCF-7, H22 xenograft models at 3.25–15.0 mg/kg), it serves as an irreplaceable chemical tool for membrane permeabilization and SAR studies at the 28-COOH position.

Molecular Formula C47H76O16
Molecular Weight 897.1 g/mol
CAS No. 106577-39-3
Cat. No. B189951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHederacolchiside A1
CAS106577-39-3
SynonymsHederacolchiside A1
Molecular FormulaC47H76O16
Molecular Weight897.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
InChIInChI=1S/C47H76O16/c1-22-30(49)33(52)35(54)38(59-22)63-37-32(51)26(61-39-36(55)34(53)31(50)25(20-48)60-39)21-58-40(37)62-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1
InChIKeyFYSAXYBPXKLMJO-IFECXJOTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Hederacolchiside A1 (CAS 106577-39-3): Structural and Pharmacological Baseline for Procurement


Hederacolchiside A1 (CAS 106577-39-3) is an oleanolic acid-type triterpenoid saponin first isolated from Hedera colchica [1] and also found in Pulsatilla chinensis and Anemone raddeana [2]. It possesses a characteristic monodesmosidic sugar chain at the C-3 position consisting of O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-α-L-arabinopyranoside linked to oleanolic acid . The compound exhibits cytotoxic activity against a broad panel of cancer cell lines via multiple mechanisms including PI3K/Akt/mTOR pathway modulation [2] and direct membrane permeabilization [3], with molecular weight of 897.10 g/mol and molecular formula C₄₇H₇₆O₁₆ [4].

Why In-Class Saponin Substitution Fails for Hederacolchiside A1 (CAS 106577-39-3)


Substituting hederacolchiside A1 with structurally related oleanane-type saponins such as β-hederin or hederacolchiside A is scientifically unsound due to marked quantitative differences in cytotoxic potency, melanin-binding specificity, and membrane permeabilization kinetics. Comparative studies demonstrate that minor modifications to the sugar sequence at C-3 or the aglycone structure (oleanolic acid versus hederagenin) produce up to 2- to 4-fold differences in IC50 values against identical cancer cell lines [1]. Furthermore, hederacolchiside A1 exhibits a unique, quantifiable affinity for melanin (Kd = 2.7 mM) that drives inverse correlation between melanin content and IC50 [2] — a property absent in β-hederin and other comparator saponins. The compound's poor oral bioavailability (aF% 0.019-1.521) [3] and specific SGLT1-mediated intestinal absorption mechanism [3] further preclude simple substitution without compromising experimental reproducibility or therapeutic outcome.

Hederacolchiside A1 (CAS 106577-39-3): Quantitative Comparator Evidence for Scientific Selection


Superior Cytotoxicity of Hederacolchiside A1 Versus Hederacolchiside A in HL-60 Leukemia Cells

In a direct head-to-head comparison of four saponins, hederacolchiside A1 (Hcol-A1) exhibited approximately 2.6- to 4.3-fold greater cytotoxic potency than its structural analog hederacolchiside A (Hcol-A) in the HL-60 human promyelocytic leukemia cell line [1]. Both compounds share the same oleanolic acid aglycone but differ in their C-3 sugar sequence. The increased potency of Hcol-A1 was mechanistically linked to enhanced LDH release and membrane permeabilization, resulting in predominantly necrotic cell death rather than apoptosis [1].

Leukemia Cytotoxicity Apoptosis

Melanin-Dependent Cytotoxicity: Hederacolchiside A1 IC50 Inversely Correlates with Cellular Melanin Content

Hederacolchiside A1 exhibits a quantifiable, inverse relationship between cellular melanin content and IC50 values across melanoma cell lines — a property not reported for β-hederin or other comparator oleanane-type saponins [1]. The dissociation constant (Kd) for Hcol-A1 binding to melanin was determined as 2.7 mM using HR-MAS NMR, which is comparable to known melanin-binding drugs [1]. This melanin affinity translates into a functional selectivity gradient: highly pigmented melanoma cells show substantially lower IC50 values than weakly pigmented lines.

Melanoma Melanin Binding Targeted Cytotoxicity

Membrane Permeabilization Mechanism Distinguishes Hederacolchiside A1 from Lupane-Type Saponins

In a comparative study of 31 semi-synthetic and natural saponins, oleanane-type saponins including hederacolchiside A1 and β-hederin caused cancer cell death via direct membrane permeabilization, whereas lupane-type saponins exhibited no membrane permeabilization activity at concentrations up to 100 μM and instead induced apoptosis [1]. This mechanistic divergence has direct implications for experimental design: hederacolchiside A1 triggers rapid membrane pore formation observable by SEM within hours, with concomitant hemolytic activity [1].

Membrane Permeabilization Hemolysis Mechanism of Action

Poor Oral Bioavailability (aF% 0.019-1.521) Necessitates Parenteral Administration or Formulation Optimization

Pharmacokinetic analysis in rats reveals that hederacolchiside A1 exhibits extremely low oral bioavailability, with absolute bioavailability (aF%) ranging from 0.019% to 1.521% [1]. Caco-2 cell monolayer studies confirm poor intestinal absorption, with uptake permeability in the 10⁻⁶ cm/sec range [1]. Interestingly, absorption is partially mediated by SGLT1 active transport, as demonstrated by reduced uptake upon phloridzin co-treatment [1].

Pharmacokinetics Bioavailability Caco-2 Permeability

In Vivo Tumor Inhibition: Hederacolchiside A1 Demonstrates Dose-Dependent Efficacy in MCF-7 Xenograft Model

In a nude mouse xenograft model using human breast carcinoma MCF-7 cells, hederacolchiside A1 administered via intragastric (i.g.) route at doses of 3.25, 7.5, and 15.0 mg/kg produced significant, dose-dependent inhibition of tumor weight [1]. Parallel in vivo studies using intraperitoneal (i.p.) administration in an H22 xenograft model showed significant tumor inhibition at 3.0, 4.5, and 6.0 mg/kg [1].

Xenograft Breast Cancer In Vivo Efficacy

Derivatization at 28-COOH Enhances Potency and Reduces Toxicity: Baseline Data for Procurement of Parent Compound

Chemical modification of hederacolchiside A1 at the 28-COOH position yields derivatives with improved therapeutic indices. Compound 1 (an ester derivative) exhibited IC50 values of 1.1-4.6 μM across tested cancer cell lines versus parent compound IC50 values typically ranging from 2.4-12 μM, representing a 2- to 7-fold potency enhancement for select derivatives [1][2]. More importantly, several derivatives demonstrated decreased acute toxicity in mice compared to the parent compound while maintaining or enhancing anticancer activity [1].

Derivatization SAR Toxicity Reduction

Hederacolchiside A1 (CAS 106577-39-3): Evidence-Backed Research and Procurement Scenarios


Melanoma-Targeted Drug Discovery Leveraging Melanin-Binding Selectivity

Hederacolchiside A1 is uniquely suited for melanoma-focused drug discovery programs due to its quantifiable melanin-binding affinity (Kd = 2.7 mM) and the resulting inverse correlation between cellular melanin content and IC50 [1]. Unlike β-hederin or other comparator saponins, hederacolchiside A1 exhibits a functional selectivity gradient that preferentially targets highly pigmented melanoma cells. This property enables mechanistic studies of melanin-mediated drug accumulation and cytotoxicity, as well as the development of melanin-targeted therapeutic strategies. Researchers should procure hederacolchiside A1 when the experimental objective requires exploitation of melanin-dependent cytotoxicity, as no in-class alternative reproduces this property.

In Vivo Xenograft Efficacy Studies Requiring Validated Positive Control

For in vivo antitumor efficacy studies using MCF-7 breast carcinoma or H22 hepatoma xenograft models, hederacolchiside A1 serves as a well-characterized positive control with established dose-response relationships [2]. Published data confirm significant tumor weight inhibition at 3.25, 7.5, and 15.0 mg/kg via i.g. administration and at 3.0, 4.5, and 6.0 mg/kg via i.p. administration [2]. Procurement of hederacolchiside A1 for this application eliminates the need for de novo dose-ranging studies and provides a benchmark against which novel compounds or formulations can be quantitatively compared.

Structure-Activity Relationship (SAR) Studies and Derivative Development

Hederacolchiside A1 is the essential parent scaffold for SAR studies aimed at optimizing the therapeutic index of oleanane-type triterpenoid saponins. The 28-COOH position is a validated modification site that yields derivatives with 2- to 7-fold enhanced potency and reduced acute toxicity [3][4]. Procurement of high-purity hederacolchiside A1 is mandatory for establishing baseline cytotoxicity values (IC50 ~2.4-12 μM) and for use as a reference standard in derivative screening campaigns. The compound's well-documented PI3K/Akt/mTOR pathway modulation [2] further supports its utility as a mechanistic probe in target engagement studies.

Membrane Permeabilization and Subproteome Analysis Method Development

Hederacolchiside A1 has demonstrated utility as a tool compound for controlled, progressive permeabilization of cellular membranes, enabling the selective release of cytosolic proteins for subproteome analysis [5]. SEM imaging confirms the formation of membrane pores, and TOF-SIMS analysis reveals direct interaction of the saponin with membrane cholesterol and phospholipids [5]. This application leverages the compound's oleanane-type membrane permeabilization mechanism [6], which is absent in lupane-type saponins. Procurement for this scenario is justified when the experimental workflow requires a validated membrane-permeabilizing saponin with characterized pore-formation kinetics and cholesterol-binding properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hederacolchiside A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.